molecular formula C18H17FN4O4S B2945154 2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one CAS No. 2380188-27-0

2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one

Cat. No. B2945154
CAS RN: 2380188-27-0
M. Wt: 404.42
InChI Key: LBHOQBIIYJDXKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

    Van Leusen Oxazole Synthesis : This method allows the preparation of 1,3-oxazoles. Complementary methods for direct arylation of oxazoles have been developed, enabling regioselective functionalization at both C-5 and C-2 positions. These methods utilize aryl and heteroaryl bromides, chlorides, iodides, and triflates as starting materials . Other Approaches : Researchers have explored alternative strategies, such as using tosylmethyl isocyanide (TosMIC) and aliphatic halides in ionic liquids to synthesize 4,5-disubstituted oxazoles . Additionally, copper-catalyzed reactions involving α-amino acids and arylacetylenes have been employed .

Future Directions

: N. A. Strotman, H. R. Chobanian, Y. Guo, J. He, J. E. Wilson, Org. Lett., 2010, 12, 3578-3581. : Molport offers 3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-1,3-oxazolidine-2,4-dione for scientific research needs. Available from Life Chemicals Inc . : ChemSpider ID: 26233878 . : Sigma-Aldrich offers related compounds .

properties

IUPAC Name

2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O4S/c1-11-18(12(2)27-21-11)28(25,26)22-9-15(10-22)23-17(24)7-6-16(20-23)13-4-3-5-14(19)8-13/h3-8,15H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHOQBIIYJDXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl}-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one

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